ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate

Description

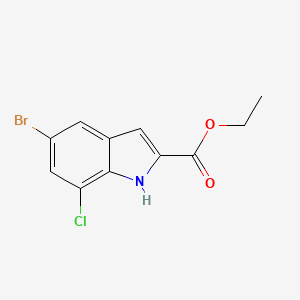

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate (CAS: 881040-97-7) is a halogenated indole derivative with the molecular formula C₁₁H₉BrClNO₂ and a molecular weight of 302.56 g/mol . Its structure features a substituted indole core, with bromine and chlorine atoms at the 5- and 7-positions, respectively, and an ethyl ester group at the 2-position (Figure 1). This compound is primarily utilized in medicinal chemistry and organic synthesis as a precursor for bioactive molecules, such as allosteric modulators and antitumor agents, owing to its versatile reactivity at the halogenated positions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUXIBDYQIDKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent in tetrahydrofuran (THF) to form the indole core . Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Electrophilic substitution: The presence of electron-withdrawing bromine and chlorine atoms makes the indole ring more susceptible to electrophilic substitution reactions.

Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The indole ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine, chlorine, and other electrophiles can be used under acidic conditions.

Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate has diverse applications across multiple scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in synthesizing more complex indole derivatives, facilitating the development of novel compounds with tailored properties.

Biology

- Biological Activity Studies: The compound is utilized to investigate various biological activities, including:

- Antiviral Properties: It shows potential in inhibiting viral replication.

- Anticancer Activity: Research indicates it may affect cancer cell proliferation through modulation of signaling pathways.

- Antimicrobial Effects: It has demonstrated efficacy against various pathogens, making it a candidate for developing new antibiotics .

Medicine

- Therapeutic Applications: Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate is being studied for its potential therapeutic effects in treating diseases such as cancer and infections due to its biological activity profile .

Industry

- Material Development: The compound is explored for its utility in developing new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrClNO₂ | |

| Molecular Weight | 302.56 g/mol | |

| CAS Number | 881040-97-7 | |

| Catalog Number (Vendor) | 205180 |

Structural Analogs and Substituent Effects

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate belongs to a broader class of substituted indole-2-carboxylates. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Halogenation: The presence of bromine and chlorine at positions 5 and 7 enhances electrophilic substitution reactivity compared to non-halogenated analogs like ethyl 5-methoxyindole-2-carboxylate . This makes the compound a preferred substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .

- Steric and Electronic Effects : The 7-chloro substituent introduces steric hindrance, reducing nucleophilic attack at the indole nitrogen compared to analogs like 5-bromo-7-fluoro derivatives .

- Its utility lies in its role as a synthetic intermediate rather than a bioactive entity .

Physicochemical and Spectral Comparisons

Critical Analysis :

- The lack of reported melting points for ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate contrasts with well-characterized analogs like ethyl 5-methoxyindole-2-carboxylate, suggesting gaps in published data .

- LC/MS and NMR data for halogenated indoles are sparsely documented compared to methoxy or triazole derivatives, complicating direct spectral comparisons .

Biological Activity

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant biological activities, including antiviral , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The structural modifications in indoles, such as bromination and chlorination, can enhance their interaction with biological targets, leading to improved efficacy against various diseases .

Target Receptors

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate interacts with multiple biological receptors due to its structural characteristics. It has been shown to bind with high affinity to various enzymes and proteins, influencing their activity and function. For example, similar compounds have demonstrated interactions via hydrogen bonds and pi-alkyl interactions with specific amino acid residues in target proteins.

Biochemical Pathways

The compound is involved in several biochemical pathways that mediate its biological effects:

- Antiviral Activity: Indole derivatives exhibit activity against various viral infections by inhibiting viral replication.

- Anticancer Properties: Research indicates that these compounds can induce apoptosis in cancer cells by modulating cell cycle progression and gene expression.

- Antimicrobial Effects: Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate has shown efficacy against pathogenic bacteria, which is crucial in addressing antibiotic resistance .

Antimicrobial Activity

Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate has demonstrated significant antibacterial activity against various Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds derived from indole structures have shown MIC values ranging from 0.35 to 1.25 μg/mL against pathogens like Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| E. coli | 0.35 | Gentamicin |

| Pseudomonas aeruginosa | 1.25 | Ciprofloxacin |

Anticancer Activity

Studies indicate that ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate exhibits cytotoxic effects on various cancer cell lines. It has been reported to significantly inhibit cell growth in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MCF-7 | 12.41 | Moderate |

| HepG2 | 9.71 | High |

Study on Antibacterial Efficacy

In a comparative study involving ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate and standard antibiotics, the compound showed superior antibacterial activity against Klebsiella pneumoniae, outperforming gentamicin in specific assays. The study highlighted the potential of indole derivatives as alternatives to traditional antibiotics in treating resistant bacterial infections .

Research on Anticancer Properties

Another significant study evaluated the anticancer effects of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate on MCF-7 cells. Results indicated that treatment led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction at higher concentrations . This aligns with the observed modulation of cell cycle phases, particularly an arrest in the S phase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves halogenation and esterification of indole precursors. For example, CuI-catalyzed cycloaddition reactions (e.g., "click chemistry") in PEG-400/DMF solvent systems have been used for analogous indole derivatives, yielding ~50% after flash chromatography . Optimization may include adjusting catalyst loading (e.g., CuI), solvent ratios (e.g., PEG-400:DMF), and reaction duration. Elevated temperatures (e.g., 90°C) can aid in residual solvent removal post-synthesis .

Q. Which purification techniques are most effective for isolating ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate, and how are they validated?

- Methodological Answer : Flash column chromatography with 70:30 ethyl acetate/hexane is widely used, achieving Rf = 0.30 for similar compounds . Validation involves TLC monitoring and spectroscopic confirmation (e.g., H/C NMR). For polar impurities, recrystallization or preparative HPLC may supplement purification.

Q. What spectroscopic methods are recommended for characterizing the structure of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate?

- Methodological Answer :

- NMR : H NMR identifies substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm; indole NH at δ ~10–12 ppm). C NMR confirms carbonyl groups (δ ~160–170 ppm) .

- HRMS : FAB-HRMS (e.g., m/z 427.0757 [M+H]+) validates molecular mass .

- X-ray crystallography : For crystalline derivatives, unit cell parameters and bond angles resolve structural ambiguities (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing substituted indole derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-temperature NMR to detect tautomeric shifts.

- 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies are employed to design ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate derivatives for targeted biological activity?

- Methodological Answer :

- Functionalization : Introduce boronate esters (e.g., via Suzuki coupling) at the 7-position for cross-coupling reactions, enabling diversification (e.g., 5-chloro-7-boronate indole derivatives) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing Cl with methoxy or amino groups) and assay activity. For example, 5-chloro-N-arylindole-2-carboxamides show inhibitory effects on glycogen phosphorylase .

Q. What are the mechanistic considerations for Cu-catalyzed cycloadditions in the synthesis of indole-based compounds?

- Methodological Answer : CuI catalyzes azide-alkyne cycloaddition (AAC), forming 1,2,3-triazole linkages. Key factors:

- Solvent effects : PEG-400 enhances Cu(I) solubility, accelerating reaction kinetics .

- Ligand-free conditions : Avoid ligands that may interfere with indole NH acidity.

- Side reactions : Monitor for proto-dehalogenation (common in halogenated indoles) via GC-MS or LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.